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molecular formula C6H15NO2 B8654671 2-Amino-2-isopropylpropane-1,3-diol

2-Amino-2-isopropylpropane-1,3-diol

Cat. No. B8654671
M. Wt: 133.19 g/mol
InChI Key: YLQPFDLFTUMYKK-UHFFFAOYSA-N
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Patent
US08778950B2

Procedure details

To a solution of 2-amino-2-(hydroxymethyl)-3-methylbutanoic acid (2943 mg, 20 mmol) in THF (60 mL) was added sodium borohydride (2270 mg, 60.0 mmol). The reaction was cooled in an ice bath, and a THF (10 mL) solution of iodine (7614 mg, 30.0 mmol) was added dropwise. The mixture was refluxed (66° C.) for 16 h. The reaction was cooled in an ice bath, and methanol (10 mL) was added (dropwise at first) followed by brine (75 mL). The mixture was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine, dried (MgSO4), then filtered. 4 M HCl in dioxane (6 mL) was added. The mixture was then concentrated. Ether was added, and the precipitate was collected to give the title compound (300 mg) as a white solid.
Quantity
2943 mg
Type
reactant
Reaction Step One
Quantity
2270 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
7614 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:9][OH:10])([CH:6]([CH3:8])[CH3:7])[C:3](O)=[O:4].[BH4-].[Na+].II.CO>C1COCC1.[Cl-].[Na+].O>[NH2:1][C:2]([CH:6]([CH3:8])[CH3:7])([CH2:9][OH:10])[CH2:3][OH:4] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
2943 mg
Type
reactant
Smiles
NC(C(=O)O)(C(C)C)CO
Name
Quantity
2270 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
brine
Quantity
75 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
7614 mg
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
4 M HCl in dioxane (6 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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